molecular formula C8H15Cl2N3 B13470299 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

Cat. No.: B13470299
M. Wt: 224.13 g/mol
InChI Key: OSDMKFLGCWRVFQ-XCUBXKJBSA-N
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Description

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride is a chemical compound with a molecular formula of C8H14Cl2N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities. It is also used in the development of new drugs and as a research tool in various biochemical assays .

Mechanism of Action

The mechanism of action of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The exact molecular targets and pathways involved vary based on the specific application and research focus .

Comparison with Similar Compounds

Similar compounds to 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride include other imidazole derivatives and pyrrolidine analogs. These compounds share structural similarities but may differ in their biological activities and applications. For example, imidazole derivatives like metronidazole and tinidazole are well-known for their antimicrobial properties, while pyrrolidine analogs are studied for their potential therapeutic applications in various diseases .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

1-methyl-5-[(2R)-pyrrolidin-2-yl]imidazole;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m1../s1

InChI Key

OSDMKFLGCWRVFQ-XCUBXKJBSA-N

Isomeric SMILES

CN1C=NC=C1[C@H]2CCCN2.Cl.Cl

Canonical SMILES

CN1C=NC=C1C2CCCN2.Cl.Cl

Origin of Product

United States

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